molecular formula C23H23N3O4S B12183760 1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12183760
M. Wt: 437.5 g/mol
InChI Key: PUJAUFQBJOZZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolidine ring, introduction of the naphthalen-1-yl group, and the attachment of the dimethylsulfamoylphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug discovery.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers can use this compound to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N3O4S/c1-25(2)31(29,30)19-12-10-18(11-13-19)26-15-17(14-22(26)27)23(28)24-21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,14-15H2,1-2H3,(H,24,28)

InChI Key

PUJAUFQBJOZZFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.